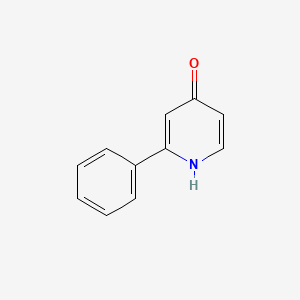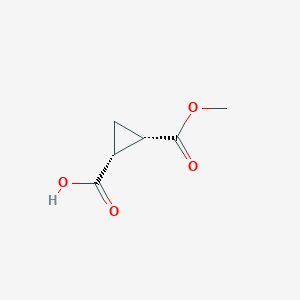![molecular formula C8H10N2OS B3163018 2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one CAS No. 883195-38-8](/img/structure/B3163018.png)
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one
Overview
Description
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one is a heterocyclic compound that has been the focus of scientific research due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has shown promising results in several studies.
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one and its derivatives have been extensively studied in the field of synthetic and medicinal chemistry. For instance, the compound has been utilized in the synthesis of various polycyclic N-hetero compounds, such as 5,6-Dihydro-4H-benzo[3,4]cyclohept[1,2-e]imidazo[1,2-c]pyrimidines, which have demonstrated inhibitory activities against platelet aggregation (Sasaki et al., 1991). Additionally, derivatives of this compound have been synthesized for potential applications in anti-inflammatory and antimicrobial activities, as seen in the creation of phenylimidazo thiazolo benzocycloheptene derivatives (Nagarapu & Rao, 2001).
Anticancer Applications
Some derivatives of this compound have been investigated for their potential as anticancer agents. A study demonstrated the synthesis of novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, assessing their efficacy as anticancer agents against various human cancer cell lines (Behbehani et al., 2020).
Angiogenesis Inhibition
In the context of angiogenesis inhibition, tricyclic thiazoleamine derivatives, including 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine, have been identified as effective. These compounds have been found to exhibit low-micromolar inhibitors of human umbilical vein endothelial cell proliferation, showing promise as a novel class of antiangiogenic agents (Bhat, Shim, & Liu, 2013).
Platelet Aggregation Inhibition
Studies have also shown that certain derivatives of this compound can inhibit platelet aggregation. For example, benzo[6,7]cyclohepta[1,2-b]pyran derivatives have been synthesized, exhibiting platelet antiaggregating activity superior or comparable to that of acetylsalicylic acid (Bargagna et al., 1991).
Protection in Peptide Chemistry
The compound has been found useful in the field of peptide chemistry, particularly as a protecting group. For instance, the dibenzo[a,d]cyclohepten-5-yl group derived from similar compounds has been used as a protecting group for amines, alcohols, thiols, and carboxylic acids, demonstrating stability in acidic media and ease of removal under mild conditions (Pless, 1976).
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrocyclohepta[d][1,3]thiazol-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-8-10-5-3-1-2-4-6(11)7(5)12-8/h1-4H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOGEPIABIIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883195-38-8 | |
| Record name | 2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B3162939.png)
![3-{4-[(2-Thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3162942.png)
![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3162961.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)
![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)





